2-Methoxyisophthalic acid

Catalog No.
S1536444
CAS No.
1951-38-8
M.F
C9H8O5
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyisophthalic acid

CAS Number

1951-38-8

Product Name

2-Methoxyisophthalic acid

IUPAC Name

2-methoxybenzene-1,3-dicarboxylic acid

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C9H8O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

ZRWAPLTWCQQSAN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1C(=O)O)C(=O)O

solubility

0.01 M

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C(=O)O

The exact mass of the compound 2-Methoxyisophthalic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxyisophthalic acid (CAS 1951-38-8) is a highly specialized, pre-protected aromatic dicarboxylic acid utilized primarily as a building block in advanced coordination chemistry and supramolecular synthesis. Characterized by a methoxy group at the 2-position flanked by two carboxylic acid moieties, this compound provides a rigid, sterically defined scaffold essential for constructing high-denticity macrocycles, cryptates, and metal-organic frameworks (MOFs). In industrial and advanced laboratory workflows, it is highly valued because the methoxy group acts as a robust, built-in protecting group during aggressive amidation and coupling reactions, allowing for the high-yield assembly of complex architectures before subsequent deprotection to the strongly coordinating 2-hydroxyisophthalamide form[1].

Substituting 2-methoxyisophthalic acid with unsubstituted isophthalic acid fundamentally eliminates the critical oxygen donor atom required for high-denticity f-block metal coordination, rendering the final ligand useless for advanced luminescence or MRI applications. Furthermore, attempting to bypass this compound by starting directly with the unprotected 2-hydroxyisophthalic acid typically results in synthetic failure during macrocyclization. The free phenolic hydroxyl group interferes with polyamine coupling, causing premature hydrogen-bonding networks and unwanted cross-linking that drastically reduce yields. Procuring the 2-methoxy derivative ensures that the oxygen donor remains inert during the construction of complex macrotricyclic cages, allowing selective deprotection only after the macrocyclic backbone is fully assembled and stabilized [1].

Built-In Phenolic Protection for High-Yield Macrocyclization

In the synthesis of octadentate luminescent cages, utilizing 2-methoxyisophthalic acid as a pre-protected building block prevents premature hydrogen-bonding and cross-linking during polyamine coupling. The bis-(thiazolidine-2-thione) derivative of the methoxy-protected compound enables high-dilution macrocyclization to form methyl-protected cages (e.g., Me4BH(2,2)IAM) in isolable gram quantities. Conversely, attempting the same coupling with unprotected 2-hydroxyisophthalic acid leads to intractable mixtures and poor yields due to phenol interference[1].

Evidence DimensionMacrocyclization viability and intermediate stability
Target Compound Data2-Methoxyisophthalic acid (enables stable, isolable methyl-protected cage intermediates)
Comparator Or BaselineUnprotected 2-hydroxyisophthalic acid (causes phenol-induced cross-linking and synthetic failure)
Quantified DifferenceEnables gram-scale isolation of the macrocyclic precursor vs. reaction failure
ConditionsHigh-dilution coupling with pentaethylene tetraamine (Penten)

Buyers synthesizing complex lanthanide chelators must procure the methoxy-protected form to ensure viable yields during the critical macrocyclization step.

Precursor to Ultra-High Quantum Yield Lanthanide Chelators

2-Methoxyisophthalic acid serves as the essential structural backbone for 2-hydroxyisophthalamide (IAM) macrotricyclic cages. Following deprotection and metalation, the resulting Tb(III) complexes exhibit exceptional photophysical properties, achieving quantum yields of up to 61% in water. This drastically outperforms standard commercial macrocyclic lanthanide reporters, such as Lehn cryptand Eu(III) complexes, which typically exhibit quantum yields of only ~3% [1].

Evidence DimensionAqueous quantum yield of derived lanthanide complex
Target Compound DataIAM cages derived from 2-methoxyisophthalic acid (up to 61% quantum yield for Tb(III))
Comparator Or BaselineStandard Lehn cryptand complexes (~3% quantum yield)
Quantified Difference~20-fold increase in aqueous quantum yield
ConditionsAqueous solution at physiologically relevant pH

Procuring this specific backbone is critical for manufacturers developing high-sensitivity, time-resolved fluorescence bioassays that require maximum reporter brightness.

Structural Backbone for High-Relaxivity MRI Contrast Agents

The 2-methoxyisophthalic acid scaffold is utilized to synthesize polytopic hemicryptophanes (via demethylation to 2-hydroxyisophthalamide linkers) that complex Gd(III) for magnetic resonance imaging. The unique steric constraints and coordination geometry provided by this specific substitution pattern result in a longitudinal relaxivity that is approximately three times higher than that of the widely used commercial standard, DOTA-Gd(III) [1].

Evidence DimensionLongitudinal relaxivity (r1) of the derived Gd(III) complex
Target Compound DataHemicryptophane Gd(III) complex derived from 2-methoxyisophthalic acid (3x higher relaxivity)
Comparator Or BaselineCommercial DOTA-Gd(III) complex (baseline relaxivity)
Quantified Difference300% increase in longitudinal relaxivity
ConditionsAqueous media under standard MRI relaxation assay conditions

This compound is the optimal starting material for researchers aiming to procure precursors for next-generation, high-efficiency MRI contrast agents.

Synthesis of Time-Resolved Fluorescent Bioassay Probes

Because cages derived from this compound achieve exceptional quantum yields (up to 61% for Tb(III)), 2-methoxyisophthalic acid is the premier precursor for manufacturing high-sensitivity luminescent labels used in commercial time-resolved homogeneous immunoassays [1].

Development of Macrotricyclic Lanthanide Cages

The built-in methoxy protecting group allows for the high-yield, gram-scale synthesis of complex octadentate cages. It is the required starting material for supramolecular chemists who need to avoid the cross-linking and synthetic failures associated with unprotected phenolic precursors [1].

Production of High-Relaxivity MRI Contrast Agents

Due to its ability to form sterically constrained hemicryptophanes post-deprotection, this compound is highly suited for the development of Gd(III)-based MRI contrast agents that require significantly higher longitudinal relaxivity than standard DOTA complexes[2].

XLogP3

0.9

Wikipedia

2-Methoxyisophthalic acid

Dates

Last modified: 08-15-2023
Payne et al. Bright and stable luminescent probes for target engagement profiling in live cells. Nature Chemical Biology, DOI: 10.1038/s41589-021-00877-5, published online 21 October 2021

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